molecular formula C7H9ClN2O2 B2826490 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid CAS No. 1006493-69-1

4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid

Cat. No. B2826490
M. Wt: 188.61
InChI Key: OSPYIDWWAWGJPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09296734B2

Procedure details

Using an analogous reaction to that described for Intermediate 5, step 2 methyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate was converted into the title compound. MS m/z=188.9 [M+H]+. Calculated for C7H9ClN2O2: 188.035. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.41 (d, J=6.65 Hz, 6 H) 4.52 (quin, J=6.70 Hz, 1 H) 8.17 (s, 1 H) 12.89 (br. s., 1 H)
Name
Intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)COC1C(C(N)=O)=NC=CC=1.[Cl:16][C:17]1[C:18]([C:25]([O:27]C)=[O:26])=[N:19][N:20]([CH:22]([CH3:24])[CH3:23])[CH:21]=1>>[Cl:16][C:17]1[C:18]([C:25]([OH:27])=[O:26])=[N:19][N:20]([CH:22]([CH3:23])[CH3:24])[CH:21]=1

Inputs

Step One
Name
Intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(COC=1C(=NC=CC1)C(=O)N)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=NN(C1)C(C)C)C(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an analogous reaction to

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NN(C1)C(C)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.